molecular formula C8HCl2F3N2 B13464327 2,4-Dichloro-5,6,7-trifluoroquinazoline

2,4-Dichloro-5,6,7-trifluoroquinazoline

Cat. No.: B13464327
M. Wt: 253.00 g/mol
InChI Key: LZRFPEUZZWZCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5,6,7-trifluoroquinazoline is an organic compound with the molecular formula C8HCl2F3N2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its unique combination of chlorine and fluorine substituents, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7-trifluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline derivatives with altered oxidation states.

Scientific Research Applications

2,4-Dichloro-5,6,7-trifluoroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7-trifluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 2,4-Dichloro-5,6,8-trifluoroquinazoline
  • 2,4-Diamino-6,7-dimethoxyquinazoline

Uniqueness

2,4-Dichloro-5,6,7-trifluoroquinazoline is unique due to its specific combination of chlorine and fluorine substituents, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8HCl2F3N2

Molecular Weight

253.00 g/mol

IUPAC Name

2,4-dichloro-5,6,7-trifluoroquinazoline

InChI

InChI=1S/C8HCl2F3N2/c9-7-4-3(14-8(10)15-7)1-2(11)5(12)6(4)13/h1H

InChI Key

LZRFPEUZZWZCAD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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